

# A Comprehensive Technical Guide to 2,8-Diiododibenzofuran for Advanced Research Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,8-Diiododibenzofuran**

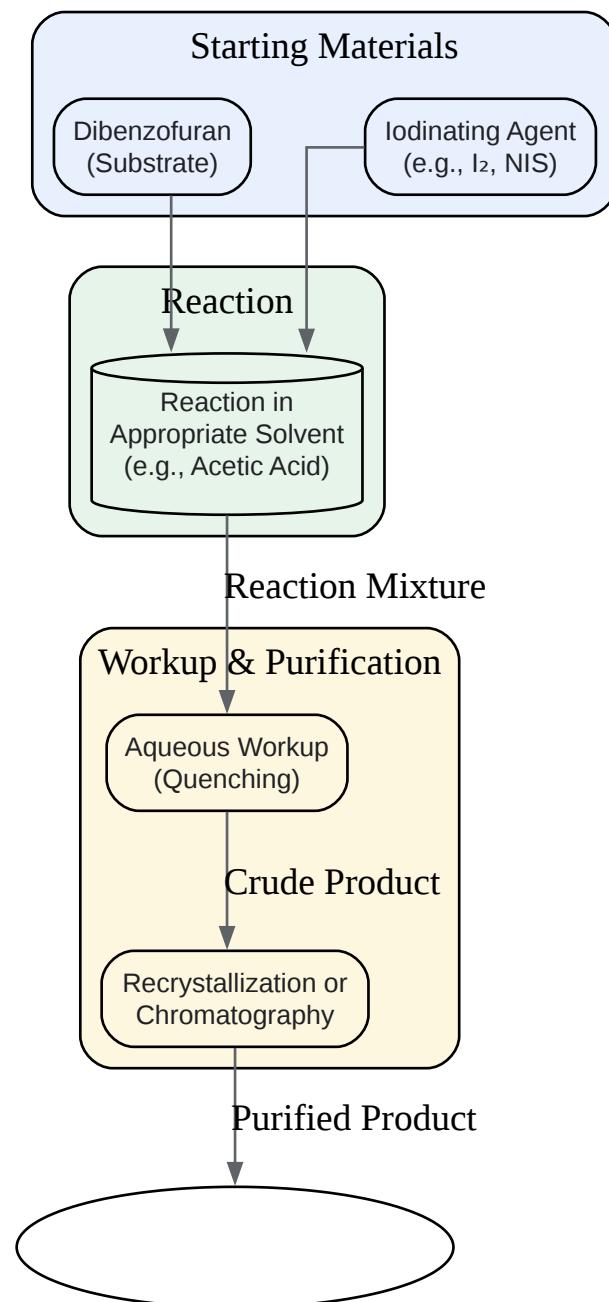
Cat. No.: **B1580957**

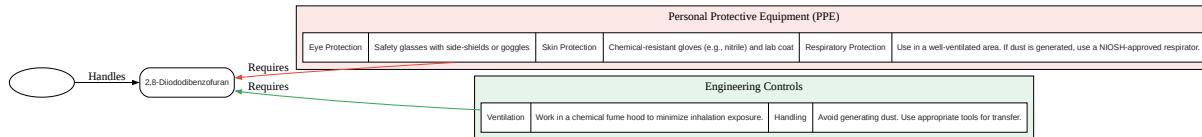
[Get Quote](#)

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with **2,8-diiododibenzofuran**. It moves beyond a simple data sheet to provide a holistic understanding of its properties, synthesis, and safe handling, grounded in established scientific principles and practical, field-proven insights.

## Core Compound Identification and Properties

**2,8-Diiododibenzofuran** is a specialized aromatic compound characterized by a dibenzofuran backbone substituted with two iodine atoms. This substitution pattern enhances its utility as a versatile intermediate in various synthetic applications, particularly in the fields of organic electronics and medicinal chemistry.[\[1\]](#)


| Property          | Value                                           | Source                                  |
|-------------------|-------------------------------------------------|-----------------------------------------|
| CAS Number        | 5943-11-3                                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>6</sub> I <sub>2</sub> O | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 419.99 g/mol                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | White to light yellow/orange powder or crystal  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Melting Point     | 174 - 178 °C                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| Purity            | ≥ 98% (by GC)                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| MDL Number        | MFCD00094363                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| PubChem ID        | 634525                                          | <a href="#">[1]</a>                     |


## Strategic Synthesis Pathway

The synthesis of dihalogenated dibenzofurans is a well-established process in organic chemistry. While a specific protocol for **2,8-diododibenzofuran** is not readily available in the search results, a reliable synthesis strategy can be extrapolated from the documented synthesis of its analogue, 2,8-dibromodibenzofuran. The core of this process is the electrophilic halogenation of the dibenzofuran core.

## Conceptual Workflow: Electrophilic Iodination

The introduction of iodine onto the dibenzofuran ring is achieved via an electrophilic aromatic substitution reaction. The choice of iodinating agent and reaction conditions is critical to achieving the desired 2,8-disubstitution pattern, which is favored due to the directing effects of the oxygen atom in the furan ring.





[Click to download full resolution via product page](#)

Caption: Essential safety precautions for handling **2,8-diiododibenzofuran**.

First Aid Measures (General Guidance):

- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
- Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

## Applications in Research and Development

The unique electronic and structural properties of **2,8-diiododibenzofuran** make it a valuable building block in several advanced research areas. [1] The iodine substituents serve as excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.

- Organic Electronics: This compound is utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). [1] The dibenzofuran core

provides a rigid, planar structure with desirable photophysical properties, while the iodo groups allow for further functionalization to tune electronic characteristics. [1]\*

**Pharmaceuticals and Medicinal Chemistry:** The dibenzofuran scaffold is present in various biologically active molecules. **2,8-Diiododibenzofuran** can serve as a key intermediate for synthesizing potential drug candidates, enabling the exploration of structure-activity relationships. [1]

## Storage and Stability

Proper storage is crucial to maintain the integrity of **2,8-diiododibenzofuran**.

- **Storage Temperature:** Room temperature is generally acceptable, though storage in a cool (<15°C), dark place is recommended for long-term stability. [2]\* **Conditions to Avoid:** Keep the container tightly closed and store in a dry, well-ventilated place. Protect from light and moisture.

## References

- 2,8-Dichlorodibenzofuran - CAS - 5409-83-6. Axios Research. [\[Link\]](#)
- 2,8-Dibromodibenzofuran | C12H6Br2O | CID 82290. PubChem. [\[Link\]](#)
- SAFETY DATA SHEET.
- Safety d
- 2,8-Dichlorodibenzofuran | C12H6Cl2O | CID 21510. PubChem. [\[Link\]](#)
- Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal. [\[Link\]](#)
- Benzofuran synthesis. Organic Chemistry Portal. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. [tcichemicals.com](http://tcichemicals.com) [tcichemicals.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,8-Diiododibenzofuran for Advanced Research Applications]. BenchChem, [2026]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b1580957#2-8-diiododibenzofuran-cas-number-and-safety-data-sheet>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)